molecular formula C18H25BN2O4S B15356550 tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate

tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate

Cat. No.: B15356550
M. Wt: 376.3 g/mol
InChI Key: KAXQCYFUDAOKJK-UHFFFAOYSA-N
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Description

Structure and Key Features:
This compound features a benzothiazole core substituted at the 6-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group and at the 2-position with a tert-butyl carbamate moiety. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a critical step in constructing biaryl or heteroaryl systems in medicinal chemistry and materials science . The tert-butyl carbamate acts as a protective group for amines, enhancing stability during synthetic processes .

For example, tert-butyl carbamates with boronate esters are typically prepared via Miyaura borylation of bromo- or chloro-substituted precursors using bis(pinacolato)diboron (B₂pin₂) and Pd catalysts (e.g., Pd(dppf)Cl₂) under inert conditions . Microwave-assisted reactions (e.g., 100°C for 2 hours in dioxane/water) may improve yields .

Applications:
Such compounds serve as intermediates in drug discovery, particularly for kinase inhibitors or antiplasmodial agents (e.g., ). The benzothiazole scaffold is prevalent in bioactive molecules due to its ability to mimic peptide backbones and engage in hydrogen bonding .

Properties

Molecular Formula

C18H25BN2O4S

Molecular Weight

376.3 g/mol

IUPAC Name

tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate

InChI

InChI=1S/C18H25BN2O4S/c1-16(2,3)23-15(22)21-14-20-12-9-8-11(10-13(12)26-14)19-24-17(4,5)18(6,7)25-19/h8-10H,1-7H3,(H,20,21,22)

InChI Key

KAXQCYFUDAOKJK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(S3)NC(=O)OC(C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The boronic ester group enables palladium-catalyzed cross-coupling reactions with aryl/heteroaryl halides. This reaction is pivotal for constructing biaryl or heterobiaryl systems.

Example Reaction:
Reaction with 4-bromo-1-methylpyridin-2(1H)-one under Suzuki-Miyaura conditions yields 4-(2-aminobenzo[d]thiazol-6-yl)-1-methylpyridin-2(1H)-one .

Reaction Parameters Details
CatalystPd(dppf)Cl₂ or Pd(PPh₃)₄
BaseK₂CO₃ (2M aqueous solution)
SolventAcetonitrile (degassed)
Temperature80–100°C
Yield~75%

Mechanism:
The boronic ester undergoes transmetallation with Pd⁰, followed by oxidative addition with the aryl halide and reductive elimination to form the C–C bond .

Protodeboronation

The boronic ester can undergo protodeboronation under acidic or oxidative conditions, replacing the boron group with a hydrogen atom.

Example Reaction:
Treatment with hydrogen peroxide (H₂O₂) in acetic acid cleaves the boronic ester to yield tert-butyl N-(6-hydroxy-1,3-benzothiazol-2-yl)carbamate.

Reaction Parameters Details
ReagentsH₂O₂ (30%), AcOH
SolventWater/AcOH (1:1)
Temperature25–50°C
YieldNot explicitly reported (typical for protodeboronation: 60–90%)

Applications:
Useful for deprotecting the boronic ester while retaining the carbamate group for downstream modifications.

Transesterification of Boronic Ester

The boronic ester can exchange ligands with diols, enabling functional group interconversion.

Example Reaction:
Reaction with pinacol in methanol replaces the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a pinacol boronic ester.

Reaction Parameters Details
ReagentsPinacol, anhydrous methanol
CatalystNone (proton-mediated)
TemperatureReflux (65°C)
YieldHigh (>85%)

Significance:
Facilitates tuning of steric and electronic properties for subsequent reactions.

Carbamate Hydrolysis

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the free amine.

Example Reaction:
Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the tert-butyloxycarbonyl (Boc) group, producing 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-amine.

Reaction Parameters Details
ReagentsTFA (20% v/v in DCM)
TemperatureRoom temperature
Yield>90%

Applications:
Critical for generating reactive amine intermediates for further derivatization (e.g., amide coupling).

Nucleophilic Aromatic Substitution

The benzothiazole core participates in nucleophilic substitution at the 2-position when the carbamate is hydrolyzed.

Example Reaction:
Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃) forms N-alkylated derivatives.

Reaction Parameters Details
BaseK₂CO₃ or Cs₂CO₃
SolventDMF or DMSO
Temperature60–80°C
Yield50–70%

Mechanistic Insights

  • Boronic Ester Reactivity : The dioxaborolane moiety stabilizes the sp²-hybridized boron, enhancing its electrophilicity for cross-coupling .

  • Carbamate Stability : The tert-butyl group provides steric protection, requiring strong acids (e.g., TFA) for hydrolysis.

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural differences and similarities with key analogues:

Compound Name Core Structure Boronate Position Carbamate Position Key Applications Reference
tert-Butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate Benzothiazole 6 2 Cross-coupling intermediates
tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate (12) Phenyl 4 1 Suzuki coupling precursors
tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)carbamate (S13) Naphthalene 6 2 Medicinal chemistry intermediates
tert-Butyl N-methyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate Pyridine 5 2 (N-methyl) Kinase inhibitor synthesis
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate Tetrahydropyridine 4 1 PROTAC development

Key Observations :

  • Benzothiazole vs.
  • Heterocyclic Influence : Pyridine and tetrahydropyridine derivatives exhibit distinct electronic profiles, affecting reactivity in cross-couplings. For instance, electron-deficient pyridine rings accelerate oxidative addition in Pd catalysis .

Insights :

  • Bromo precursors generally afford higher yields than chloro analogues due to better leaving-group ability .
  • Microwave-assisted synthesis reduces reaction times and improves efficiency .
Spectroscopic and Analytical Data

Comparative NMR and MS data (selected examples):

Compound ¹H NMR δ (ppm) MS (m/z) [M+H]⁺ Reference
This compound Not reported Not available
tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate 1.34 (s, 12H, Bpin), 1.52 (s, 9H, t-Bu) 308.2
tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)carbamate 8.10 (s, 1H, aromatic), 1.35 (s, 12H) 386.3
tert-Butyl N-methyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate 2.98 (s, 3H, N-CH₃), 1.32 (s, 12H) 345.2

Notes:

  • The tert-butyl group consistently appears as a singlet near δ 1.3–1.5 ppm.
  • Boronate esters show characteristic singlets for pinacol methyl groups (δ ~1.34 ppm) .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate?

The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the boronate ester group. A representative procedure includes:

  • Step 1 : Bromination or iodination of the benzothiazole precursor to generate a halogenated intermediate.
  • Step 2 : Coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane via Pd catalysis (e.g., Pd(PPh₃)₄) under inert atmosphere (N₂/Ar) .
  • Step 3 : Protection of the amine group using tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in dichloromethane or THF .
  • Purification : Silica gel chromatography is commonly employed to isolate the final product, with yields ranging from 21% to 79% depending on halogenated starting materials (chloro vs. bromo precursors) .

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

Key characterization methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Look for diagnostic peaks such as tert-butyl protons (~1.3–1.4 ppm), benzothiazole aromatic protons (6.5–8.5 ppm), and boronate ester protons (no distinct peaks due to quadrupolar broadening) .
    • ¹³C NMR : Signals for carbonyl carbons (~155 ppm for carbamate) and quaternary carbons in the dioxaborolane ring .
  • Mass Spectrometry (MS) : High-resolution MS (DART or ESI) confirms the molecular ion ([M+H]⁺) with exact mass matching calculated values (e.g., C₁₉H₂₆BN₂O₄S: expected ~393.18 g/mol) .
  • IR Spectroscopy : Peaks at ~1680–1700 cm⁻¹ (C=O stretch of carbamate) and ~1350 cm⁻¹ (B-O vibrations) .

Q. What are the stability considerations for handling this compound in laboratory settings?

  • Moisture Sensitivity : The boronate ester is prone to hydrolysis. Store under inert gas (N₂/Ar) at –20°C and use anhydrous solvents for reactions .
  • Light Sensitivity : Benzothiazole derivatives may degrade under prolonged UV exposure; use amber vials for storage .
  • Purification Challenges : Silica gel chromatography may require additives (e.g., 1% triethylamine) to prevent decomposition during elution .

Advanced Research Questions

Q. How can conflicting yield data from similar synthetic protocols be resolved?

Discrepancies in yields (e.g., 32% from chloro vs. 65% from bromo precursors) often arise from:

  • Halogen Reactivity : Bromoarenes generally exhibit higher reactivity in Suzuki-Miyaura couplings than chloroarenes due to better leaving-group ability .
  • Catalyst Optimization : Screening ligands (e.g., SPhos vs. XPhos) and Pd sources (e.g., PdCl₂(dppf)) can improve efficiency for less-reactive substrates .
  • Workup Procedures : Incomplete removal of Pd residues (detected via ICP-MS) may artificially reduce yields; use scavengers like activated charcoal or thiourea .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

  • DFT Calculations : Model the electronic structure to predict regioselectivity in Suzuki-Miyaura couplings. Focus on Fukui indices for electrophilic/nucleophilic sites .
  • Molecular Docking : Study interactions with Pd catalysts to optimize ligand choice (e.g., steric effects of tert-butyl groups) .
  • Solvent Effects : Use COSMO-RS simulations to assess solvent polarity impacts on reaction rates (e.g., DMF vs. THF) .

Q. How can researchers address contradictions in NMR data for structurally similar analogs?

  • Dynamic Effects : Quadrupolar broadening of boron-containing peaks may obscure splitting patterns. Use ¹¹B NMR or decoupling techniques for clarity .
  • Tautomerism : Benzothiazole derivatives may exhibit tautomeric shifts; confirm assignments via 2D NMR (HSQC, HMBC) .
  • Impurity Identification : Compare with synthesized standards (e.g., tert-butyl N-[6-bromo-1,3-benzothiazol-2-yl]carbamate) to rule out byproducts .

Methodological Tables

Q. Table 1. Comparative Yields from Halogenated Precursors

Starting MaterialCatalyst SystemYield (%)Reference
ChloroarenePd(PPh₃)₄32
BromoarenePd(PPh₃)₄65
IodoarenePdCl₂(dppf)79

Q. Table 2. Key NMR Assignments

Proton/Carbonδ (ppm)MultiplicityAssignment
tert-butyl CH₃1.38singletBoc group
Benzothiazole C77.52doubletAromatic H
Carbamate C=O155.2-Carbonyl carbon

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